molecular formula C12H11Cl2NO3S B4295039 1-(2,5-dichlorophenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide

1-(2,5-dichlorophenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide

Cat. No. B4295039
M. Wt: 320.2 g/mol
InChI Key: UNIOBEYBBRKSMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dichlorophenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide, also known as CP-47,497, is a synthetic cannabinoid that has been widely used in scientific research. It is a potent agonist of the cannabinoid receptors, which are present in various parts of the body, including the brain, immune system, and gastrointestinal tract. CP-47,497 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating the endocannabinoid system and its role in various physiological processes.

Mechanism of Action

1-(2,5-dichlorophenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide is a potent agonist of the cannabinoid receptors, which are present in various parts of the body, including the brain, immune system, and gastrointestinal tract. When 1-(2,5-dichlorophenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide binds to the cannabinoid receptors, it activates a signaling pathway that leads to a wide range of biochemical and physiological effects. These effects include the modulation of neurotransmitter release, the inhibition of pain and inflammation, and the regulation of appetite and mood.
Biochemical and Physiological Effects:
1-(2,5-dichlorophenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide has a wide range of biochemical and physiological effects. It has been shown to modulate neurotransmitter release, including the release of dopamine, serotonin, and glutamate. 1-(2,5-dichlorophenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide has also been shown to inhibit pain and inflammation, making it a potential therapeutic agent for the treatment of chronic pain and inflammatory diseases. Additionally, 1-(2,5-dichlorophenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide has been shown to regulate appetite and mood, making it a potential therapeutic agent for the treatment of eating disorders and mood disorders.

Advantages and Limitations for Lab Experiments

1-(2,5-dichlorophenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide has several advantages as a research tool. It is a potent agonist of the cannabinoid receptors, making it a valuable tool for investigating the endocannabinoid system. Additionally, 1-(2,5-dichlorophenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide has a wide range of biochemical and physiological effects, making it a valuable tool for investigating the role of the endocannabinoid system in various physiological processes and diseases. However, 1-(2,5-dichlorophenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide also has some limitations as a research tool. It is a synthetic cannabinoid, and its effects may not accurately reflect the effects of endogenous cannabinoids. Additionally, 1-(2,5-dichlorophenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-(2,5-dichlorophenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide. One direction is to investigate the role of the endocannabinoid system in various diseases, including cancer, multiple sclerosis, and epilepsy. Another direction is to investigate the effects of 1-(2,5-dichlorophenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide on the gut microbiome and its potential role in gastrointestinal diseases. Additionally, future research could investigate the potential therapeutic applications of 1-(2,5-dichlorophenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide, including its use as a treatment for chronic pain, inflammatory diseases, and mood disorders.

Scientific Research Applications

1-(2,5-dichlorophenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide has been widely used in scientific research to investigate the endocannabinoid system and its role in various physiological processes. It has been used to study the effects of cannabinoids on pain, inflammation, appetite, and mood. 1-(2,5-dichlorophenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide has also been used to investigate the role of the endocannabinoid system in various diseases, including cancer, multiple sclerosis, and epilepsy.

properties

IUPAC Name

1-(2,5-dichlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-3H-thieno[3,4-b]pyrrol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO3S/c13-8-1-2-9(14)10(4-8)15-11-6-19(17,18)5-7(11)3-12(15)16/h1-2,4,7,11H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIOBEYBBRKSMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CS(=O)(=O)CC2N(C1=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,5-dichlorophenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide
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1-(2,5-dichlorophenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide
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1-(2,5-dichlorophenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide
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1-(2,5-dichlorophenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide
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1-(2,5-dichlorophenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide
Reactant of Route 6
1-(2,5-dichlorophenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide

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